
N-(2-acetyl-4-bromophenyl)acetamide
Overview
Description
N-(2-acetyl-4-bromophenyl)acetamide (CAS: 29124-64-9) is a brominated aromatic acetamide derivative with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.1 g/mol . Its structure features a phenyl ring substituted with a bromine atom at the para-position (4-position) and an acetyl group at the ortho-position (2-position), linked to an acetamide functional group (Figure 1). The compound is commercially available for laboratory use with a purity of ≥98% .
Preparation Methods
Acetylation of 2-Amino-4'-bromobenzophenone Using Acetic Anhydride
The most widely documented method involves direct acetylation of 2-amino-4'-bromobenzophenone (Formula II) using acetic anhydride. In a representative procedure, 700 g of the starting material is dissolved in methylene chloride with diisopropylethylamine as a base. Acetic anhydride is added dropwise at 10–20°C, yielding N-(2-(4'-bromophenyl acyl)phenyl)acetamide (Formula III) with a 95% yield after workup .
Key Reaction Parameters:
-
Solvent: Methylene chloride or toluene
-
Base: Diisopropylethylamine (1.2 equivalents relative to substrate)
-
Temperature: 0–50°C (optimal at 10–20°C)
-
Molar Ratio (Substrate:Acetic Anhydride): 1:1.01–1:1.2
Post-reaction purification involves washing with water, drying over sodium sulfate, and solvent removal under reduced pressure. The crude product is typically recrystallized from ethyl acetate to achieve >99% purity .
Chloroacetyl Chloride-Mediated Acetylation
Alternative protocols employ chloroacetyl chloride to acetylate the amine group. In Example 3 of the patent, 500 g of 2-amino-4'-bromobenzophenone reacts with chloroacetyl chloride in toluene at 10–20°C, yielding 543 g (94.3%) of the target compound . This method avoids excess acetic anhydride, reducing byproduct formation.
Comparative Advantages:
-
Faster Reaction Kinetics: Completion within 2–3 hours vs. 4–6 hours for acetic anhydride.
-
Reduced Solvent Volume: Toluene enables higher substrate loading (20% w/v).
However, residual chloroacetyl chloride necessitates careful quenching with ice water to prevent hydrolysis .
Mechanistic and Kinetic Insights
Acetylation Mechanism
The reaction proceeds via nucleophilic acyl substitution (SN2). The amine attacks the electrophilic carbonyl carbon of acetic anhydride or chloroacetyl chloride, displacing the leaving group (acetate or chloride). Diisopropylethylamine neutralizes HCl, shifting equilibrium toward product formation .
Side Reactions
-
Over-Acetylation: Excess reagent may acetylate the benzophenone oxygen, necessitating stoichiometric control.
-
Hydrolysis: Chloroacetyl chloride is prone to hydrolysis in aqueous conditions, requiring anhydrous solvents .
Structural Characterization and Validation
NMR Spectroscopy
1H NMR (d6-DMSO) of the product shows distinct signals:
Crystallographic Data
While no crystal structure of N-(2-acetyl-4-bromophenyl)acetamide is reported, analogous compounds like 2-bromo-N-(4-bromophenyl)acetamide exhibit planar amide bonds and antiperiplanar N–H conformation, as confirmed by X-ray diffraction .
Yield and Efficiency Comparison
*Estimated based on analogous reactions.
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-4-bromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(2-acetyl-4-substituted phenyl)acetamide derivatives.
Oxidation: Formation of N-(2-carboxy-4-bromophenyl)acetamide.
Reduction: Formation of N-(2-hydroxy-4-bromophenyl)acetamide or N-(2-amino-4-bromophenyl)acetamide.
Scientific Research Applications
N-(2-acetyl-4-bromophenyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-acetyl-4-bromophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Electron-withdrawing groups : The bromine and acetyl substituents create electron-deficient regions on the aromatic ring, influencing reactivity and intermolecular interactions.
- Crystallinity: The compound is typically crystallized from ethanol during synthesis, as inferred from analogous acetamide preparations .
Structural Analogues and Their Properties
Table 1: Structural Comparison of N-(2-acetyl-4-bromophenyl)acetamide and Analogues
Key Observations:
Substituent Position and Bioactivity: The para-bromo substituent in this compound contrasts with meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloroacetamide), where meta-substitution disrupts molecular symmetry and reduces crystallinity . Pyridazinone derivatives with bromophenyl acetamide moieties (e.g., FPR2 agonists) demonstrate that heterocyclic cores enhance receptor specificity .
Functional Group Impact: Replacement of the acetyl group with a thienyl ring (N-(4-bromophenyl)-2-(2-thienyl)acetamide) introduces sulfur-based π-π interactions, correlating with antimycobacterial efficacy .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Activities of Selected Bromophenyl Acetamides
Key Findings:
- Antimicrobial Activity : Thienyl-substituted acetamides exhibit superior antimycobacterial activity compared to acetylated derivatives, likely due to enhanced lipophilicity and target binding .
- Receptor Specificity: Minor structural changes (e.g., methoxy vs. acetyl groups) drastically alter receptor affinity. For example, pyridazinone acetamides with 4-methoxybenzyl groups are FPR2-specific, whereas 3-methoxybenzyl analogues show mixed FPR1/FPR2 activity .
- Crystallinity and Solubility : Trichloroacetamides with meta-substitution exhibit lower solubility due to dense halogen bonding, whereas para-substituted bromophenyl acetamides may favor co-crystal formation .
Biological Activity
N-(2-acetyl-4-bromophenyl)acetamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound, with the chemical formula CHBrNO, features an acetyl group and a bromine atom on a phenyl ring. The synthesis typically involves the reaction of 2-bromoacetophenone with acetamide in the presence of a base like sodium hydroxide. This method allows for the formation of the desired compound with moderate yields, which can be optimized through various reaction conditions .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Anticancer Properties
In terms of anticancer activity, this compound has shown promise in inhibiting the growth of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines, including breast cancer (MCF7) and other tumor types . The compound's ability to interfere with cellular proliferation is attributed to its interaction with specific molecular targets involved in cell cycle regulation.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in both bacteria and cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Evidence | Reference |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Anticancer | Induces apoptosis in MCF7 cells | |
Enzyme Inhibition | Binds to DHFR and enoyl ACP reductase |
Case Study: Anticancer Activity
In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics. Molecular docking further confirmed its binding affinity for target proteins involved in tumor growth regulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-acetyl-4-bromophenyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A typical synthesis involves coupling acetylated bromophenyl precursors with acetamide derivatives under mild conditions. For example, analogous protocols use dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution or condensation reactions . Optimization includes controlling temperature (e.g., 273 K for slow reactions) and stoichiometric ratios to minimize byproducts. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization (e.g., from toluene) is recommended to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use /-NMR to confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and bromophenyl substitution patterns. IR spectroscopy identifies N–H stretching (~3200–3300 cm) and C=O vibrations (~1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines molecular geometry and confirms regiochemistry. Bond distances (e.g., C–Br ~1.89 Å) and dihedral angles between aromatic planes provide structural validation .
Q. How is crystallographic data for this compound validated to ensure structural accuracy?
- Methodological Answer : Structure validation tools in SHELX (e.g., PLATON ) check for geometric outliers, hydrogen bonding, and torsional angles. Residual factors () and data-to-parameter ratios (>15:1) are critical metrics. Hydrogen atoms are refined using riding models or located via difference Fourier maps for N–H groups .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing brominated acetamide derivatives be addressed?
- Methodological Answer : Regioselectivity in brominated intermediates can be controlled via directing groups (e.g., acetyl or methoxy) or using halogenation catalysts (e.g., FeBr). Computational modeling (DFT) predicts preferential substitution sites. For example, steric and electronic effects at the 4-position of phenyl rings favor bromination .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state). Use variable-temperature NMR to detect conformational flexibility. Compare SC-XRD data with computed (DFT) structures to validate static configurations. For ambiguous cases, complementary techniques like Raman spectroscopy or mass spectrometry clarify molecular identity .
Q. How do non-covalent interactions influence the crystal packing of this compound?
- Methodological Answer : N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) dominate packing. Use Hirshfeld surface analysis to quantify interaction contributions. For polymorphic systems (e.g., differing dihedral angles between rings), DSC and PXRD distinguish packing motifs .
Q. What computational methods are suitable for predicting the bioactivity or reactivity of this compound?
- Methodological Answer :
- Docking Studies : Molecular docking with target proteins (e.g., enzymes with bromophenyl-binding pockets) predicts binding affinities.
- Reactivity Modeling : DFT calculations (e.g., Gaussian or ORCA) assess electrophilic/nucleophilic sites via Fukui indices. Solvent effects are modeled using COSMO-RS .
Properties
IUPAC Name |
N-(2-acetyl-4-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHNZIRCTDCQPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332626 | |
Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-64-9 | |
Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.